(2-(Difluoromethoxy)pyridin-4-yl)methanol is a chemical compound characterized by a pyridine ring with a difluoromethoxy substituent and a hydroxymethyl group. This compound is of interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activity and utility as a synthetic intermediate.
This compound can be classified under the category of heterocyclic organic compounds, specifically pyridine derivatives. Pyridine itself is a six-membered aromatic ring containing one nitrogen atom, and modifications such as the addition of difluoromethoxy groups can significantly alter its chemical properties and reactivity. The difluoromethoxy group introduces unique electronic characteristics that may enhance the compound's biological activity or stability.
The synthesis of (2-(difluoromethoxy)pyridin-4-yl)methanol typically involves several key steps:
The molecular structure of (2-(difluoromethoxy)pyridin-4-yl)methanol can be represented as follows:
The presence of the difluoromethoxy group enhances the electron-withdrawing properties of the pyridine ring, which can influence its reactivity in further chemical reactions.
(2-(Difluoromethoxy)pyridin-4-yl)methanol can participate in various chemical reactions:
These reactions are significant for synthesizing more complex molecules in pharmaceutical research.
The mechanism of action for (2-(difluoromethoxy)pyridin-4-yl)methanol involves its interaction with biological targets, potentially acting as an enzyme inhibitor or receptor modulator. The difluoromethoxy group may enhance binding affinity due to its electronegative nature, allowing for stronger interactions with target proteins or enzymes involved in various biochemical pathways . This property makes it a candidate for drug development, particularly in therapeutic areas requiring modulation of specific biochemical processes.
The physical properties of (2-(difluoromethoxy)pyridin-4-yl)methanol include:
In terms of chemical properties, this compound exhibits typical behavior associated with alcohols and heterocycles, including reactivity towards electrophiles and nucleophiles .
(2-(Difluoromethoxy)pyridin-4-yl)methanol has several applications in scientific research:
(2-(Difluoromethoxy)pyridin-4-yl)methanol represents the systematic IUPAC name for this fluorinated heterocyclic compound, precisely defining its molecular structure according to substitutive nomenclature rules. The parent heterocycle is pyridine, with the numbering scheme assigning position "1" to the nitrogen atom. The name specifies two key substituents: a difluoromethoxy group (-OCF₂H) at position 2 and a hydroxymethyl group (-CH₂OH) at position 4 of the pyridine ring. This unambiguous naming distinguishes it from regioisomers such as (4-(difluoromethoxy)pyridin-2-yl)methanol (CAS: 1315361-55-7) [9], where the substituents occupy different ring positions.
The compound lacks chiral centers due to the absence of tetrahedral carbon atoms with four distinct substituents and the symmetric nature of the difluoromethoxy group. Consequently, no stereoisomers (enantiomers or diastereomers) exist for this structure. The molecular formula is C₇H₇F₂NO₂, with a calculated molecular weight of 175.13 g/mol [5] [9]. Its canonical SMILES representation (OCC₁=CC(=NC=C₁)OC(F)F) provides a machine-readable description of the atomic connectivity, confirming the attachment points of the functional groups to the aromatic system [5].
Spectroscopic characterization provides definitive evidence for structural identification, with predicted spectral features derived from analogous compounds:
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis would reveal distinctive splitting patterns and chemical shifts arising from the pyridine ring protons and substituents [1] [5]. The hydroxymethyl group (-CH₂OH) is expected to appear as a characteristic singlet between δ 4.6-4.8 ppm. Protons within the difluoromethoxy group (-OCHF₂) would exhibit a distinctive triplet pattern (due to coupling to two equivalent fluorine atoms, ²JₕF ≈ 70 Hz) centered around δ 5.8 ppm. The aromatic pyridine ring protons would resonate in the region δ 6.8-8.0 ppm, with specific patterns: H-3 as a doublet of doublets, H-5 as a doublet, and H-6 as a doublet of doublets, reflecting vicinal (³Jₕₕ) and ortho-fluoro (⁴JₕF) coupling interactions.
Table 1: Predicted ¹H NMR Spectral Data
Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants |
---|---|---|---|
-OCHF₂ | ~5.8 | t | ²JₕF ≈ 70 Hz |
-CH₂OH (H-7) | 4.6 - 4.8 | s | - |
H-3 | ~7.0 | dd | ³Jₕₕ ≈ 5.5 Hz, ⁴JₕF ≈ 2.5 Hz |
H-5 | ~6.8 | d | ³Jₕₕ ≈ 5.5 Hz |
H-6 | ~7.8 | dd | ³Jₕₕ ≈ 5.5 Hz, ⁴JₕF ≈ 8.0 Hz |
¹³C NMR spectroscopy would show characteristic carbon signals influenced by fluorine coupling. The difluoromethoxy carbon (-OCF₂H) would appear as a triplet (¹JCF ≈ 250 Hz) around 115-120 ppm. The hydroxymethyl carbon (-CH₂OH) would resonate near δ 60-62 ppm. Pyridine ring carbons would show signals between δ 110-160 ppm, with C-2 and C-6 potentially exhibiting smaller couplings (²JCF, ³JCF) to the difluoromethoxy fluorine atoms. ¹⁹F NMR would display a single signal near δ -80 to -85 ppm for the equivalent fluorine atoms of the -OCF₂H group.
Infrared (IR) Spectroscopy: Key absorption bands include a broad O-H stretch from the hydroxymethyl group (3200-3400 cm⁻¹), C-H stretches (2900-3100 cm⁻¹), C-F stretches (1000-1100 cm⁻¹, strong), aromatic C=C/C=N stretches within the pyridine ring (1400-1600 cm⁻¹), and C-O stretches (~1050-1100 cm⁻¹) [1].
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak [M]⁺ at m/z 175.13. Characteristic fragmentation patterns include loss of OH (m/z 158), loss of H₂O (m/z 157), and cleavage of the difluoromethoxy group yielding [M-OCF₂H]⁺ fragments. High-resolution MS would confirm the exact mass as 175.0441 Da for C₇H₇F₂NO₂ [5].
Computational analysis provides valuable predictions of physicochemical properties crucial for understanding potential applications:
Table 2: Computed Physicochemical Properties
Property | Predicted Value | Method/Consensus | Significance |
---|---|---|---|
Lipophilicity (LogP) | 1.28 | Consensus (Avg: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) | Indicates moderate lipophilicity, favorable for membrane permeability |
Topological Polar Surface Area (TPSA) | 48.14 Ų | Ertl method | Moderate polarity; suggests reasonable passive cellular absorption |
Rotatable Bonds | 3 | - | Reflects molecular flexibility (O-CHF₂, CH₂-OH bonds, pyridine linkage) |
Water Solubility (Log S) | -2.4 | ESOL method | "Soluble" classification (0.83 mg/mL predicted) |
H-bond Acceptors | 5 | - | Oxygen and nitrogen atoms capable of accepting H-bonds |
H-bond Donors | 1 | - | Hydroxyl group as H-bond donor |
GI Absorption | High | BOILED-Egg model | Predicted good intestinal absorption |
BBB Permeation | Yes | BOILED-Egg model | Potential to cross blood-brain barrier |
The consensus LogP value of 1.28 [5] suggests moderate lipophilicity, balancing solubility and membrane permeability – a desirable trait for bioactive molecules. The TPSA of 48.14 Ų falls within a range typically associated with reasonable passive cellular absorption capabilities for drug-like molecules. Three rotatable bonds (primarily associated with the -OCHF₂ and -CH₂OH groups) confer moderate molecular flexibility. Predicted high gastrointestinal absorption and blood-brain barrier permeation in the BOILED-Egg model [5] highlight its potential bioavailability in pharmacological contexts. The compound adheres to Lipinski's rule of five (MW < 500, LogP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10), supporting its potential as a drug discovery building block [5].
While no experimental crystal structure for (2-(Difluoromethoxy)pyridin-4-yl)methanol was found in the search results, insights can be extrapolated from related RNA polymerase inhibitor complexes [8]. Hypothetical X-ray diffraction analysis would definitively confirm bond lengths, angles, torsion angles, and overall molecular conformation.
The molecule possesses multiple hydrogen-bonding sites (hydroxyl group as donor; pyridine nitrogen, ether oxygen, and hydroxyl oxygen as acceptors). In a crystal lattice, intermolecular hydrogen bonding involving the hydroxyl group (O-H···N or O-H···O) and the pyridine nitrogen (C-H···N) would likely dominate the packing arrangement. The difluoromethoxy group's polarity and size could influence crystal symmetry and unit cell dimensions. Potential weak C-H···F interactions might contribute to stabilization.
Table 3: Hypothetical Key Crystallographic Parameters
Parameter | Predicted Characteristic |
---|---|
Space Group | P2₁/c or P-1 (common for monoclinic/triclinic systems) |
H-Bonding Motifs | O-H···N(pyridine), O-H···O, C-H···O, C-H···F networks |
Unit Cell Dimensions | Dependent on packing efficiency, influenced by -OCF₂H bulk |
Notable Features | Planar pyridine ring; torsion angles: C(ring)-O-C-F ≈ 180°, O-C(ring)-C(hydroxymethyl)-O defined by sterics |
Crystallographic analysis would be essential for confirming the conformation of the difluoromethoxy group relative to the pyridine plane (likely near-perpendicular) and the orientation of the hydroxymethyl group (free rotation possible but potentially fixed by H-bonding). Such structural data is vital for structure-based design if this compound serves as a building block for larger bioactive molecules targeting macromolecules like RNA polymerase, where specific conformations and interactions (e.g., with the Switch 2 region) determine binding affinity [8].
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